molecular formula C10H12O B13552185 2-Methyl-5-(Prop-1-En-2-Yl)phenol CAS No. 56423-47-3

2-Methyl-5-(Prop-1-En-2-Yl)phenol

Cat. No.: B13552185
CAS No.: 56423-47-3
M. Wt: 148.20 g/mol
InChI Key: HHTWOMMSBMNRKP-UHFFFAOYSA-N
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Description

2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the essential oils of various plants, such as thyme, oregano, and savory. This compound is known for its distinctive aromatic odor and is widely used for its antiseptic, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-(Prop-1-En-2-Yl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often extracted from the essential oils of thyme and other plants. The extraction process involves steam distillation, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(Prop-1-En-2-Yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(Prop-1-En-2-Yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(Prop-1-En-2-Yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(Prop-1-En-2-Yl)phenol is unique due to its strong antimicrobial activity and its presence in a variety of essential oils. Its ability to disrupt microbial cell membranes and its antioxidant properties make it a valuable compound in both medicinal and industrial applications .

Properties

CAS No.

56423-47-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-ylphenol

InChI

InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3

InChI Key

HHTWOMMSBMNRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)C)O

Origin of Product

United States

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